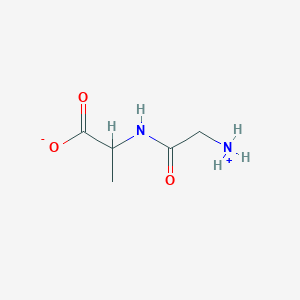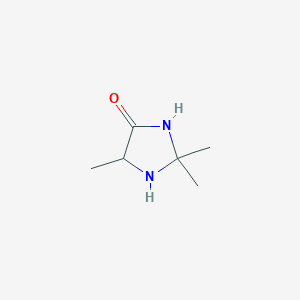
2-Chloropyridine-4-thiol
Vue d'ensemble
Description
2-Chloropyridine-4-thiol is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a thiol group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloropyridine-4-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine, which can then be further functionalized to introduce the thiol group at the fourth position .
Industrial Production Methods
In industrial settings, this compound is typically produced through the direct reaction of pyridine with chlorine, followed by further reactions to introduce the thiol group. This method allows for the efficient production of the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropyridine-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be displaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiolates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups at the second and fourth positions.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Applications De Recherche Scientifique
2-Chloropyridine-4-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloropyridine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify other molecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Lacks the thiol group, primarily used in the synthesis of fungicides and insecticides.
4-Chloropyridine: Chlorine atom at the fourth position, used in similar applications but with different reactivity.
2,6-Dichloropyridine: Contains two chlorine atoms, used in the synthesis of more complex organic molecules.
Uniqueness
2-Chloropyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-chloro-1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYIHKCSIHJBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561686 | |
| Record name | 2-Chloropyridine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106962-88-3 | |
| Record name | 2-Chloropyridine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)


![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)



![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
![N-[(4-chlorophenyl)methyl]nonanamide](/img/structure/B8908.png)


